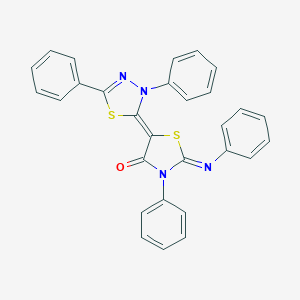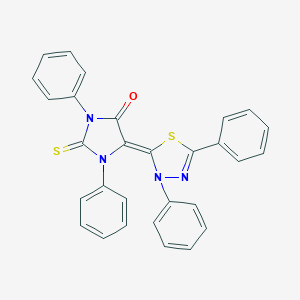![molecular formula C20H25N3O4S B283177 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283177.png)
2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperazine derivatives and is commonly used in the field of medicinal chemistry for drug discovery.
Wirkmechanismus
The exact mechanism of action of 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a serotonin 5-HT2A receptor antagonist. These actions are believed to contribute to the compound's antipsychotic, antidepressant, and anxiolytic properties.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. This compound has also been reported to increase the levels of norepinephrine in the brain, which may contribute to its anxiolytic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems such as the glutamate and GABA systems. Additionally, the development of more soluble derivatives of this compound may improve its efficacy and bioavailability.
Synthesemethoden
The synthesis of 2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 4-methylphenol with 2-chloro-N-(4-methylsulfonylphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been extensively used in the field of medicinal chemistry for drug discovery. It has been reported to possess antipsychotic, antidepressant, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H25N3O4S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H25N3O4S/c1-16-7-9-17(10-8-16)27-15-20(24)21-18-5-3-4-6-19(18)22-11-13-23(14-12-22)28(2,25)26/h3-10H,11-15H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
OPUMYEYDGLOFQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)
![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)

![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)

![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)
![Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283107.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)
![Ethyl 7-anilino-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283112.png)
![7-Anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B283113.png)
![Ethyl 8,9-dimethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283117.png)